4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been studied for their potential antimycobacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives are typically synthesized through a series of reactions involving imidazo[2,1-b]thiazole and carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzo[d]thiazole core, a methylthio group attached to the benzene ring, and a piperazine-1-carboxamide group attached via an amide linkage. The exact structure would need to be confirmed through techniques such as NMR and MS spectral analysis .Scientific Research Applications
Antiviral and Antimicrobial Properties
The derivatives of piperazine, including compounds similar in structure to 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, have shown promising biological activities. For instance, specific urea and thiourea derivatives of piperazine doped with febuxostat demonstrated significant antiviral activities against the Tobacco mosaic virus (TMV), along with potent antimicrobial activities. Notably, compounds with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited the most pronounced antiviral activities, while compounds with 4-fluorophenyl substituted urea, 4-nitrophenyl substituted urea, 3-bromophenyl substituted thiourea, and 2,4-dichlorophenyl substituted thiourea showed potent antimicrobial activity (Reddy et al., 2013).
Anti-Mycobacterial Activity
Benzofuran and benzo[d]isothiazole derivatives, including compounds structurally related to 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, were synthesized and evaluated for their potential to inhibit Mycobacterium tuberculosis DNA GyrB. One compound in particular, 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide, emerged as a promising inhibitor, exhibiting significant anti-mycobacterial potential with low cytotoxicity in eukaryotic cells (Reddy et al., 2014).
Anti-Inflammatory and Analgesic Agents
Novel chemical structures derived from visnaginone and khellinone, including those structurally related to 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, were synthesized and screened for their anti-inflammatory and analgesic activities. Compounds from this synthesis demonstrated high inhibitory activity on COX-2 selectivity, significant analgesic activity, and pronounced anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Piperazine-based 2-benzothiazolylimino-4-thiazolidinones were prepared and exhibited promising pharmacological potential as antimicrobial agents, with the lowest minimum inhibitory concentrations (MIC) observed being in the range of 4–8 µg/mL (Patel & Park, 2015).
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-14-6-3-4-7-15(14)21-19(25)23-10-12-24(13-11-23)20-22-18-16(26-2)8-5-9-17(18)27-20/h3-9H,10-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIBWQBGBQUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide |
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